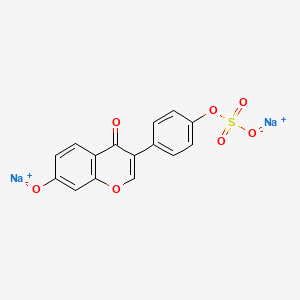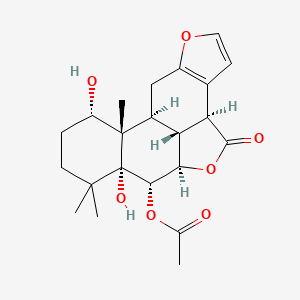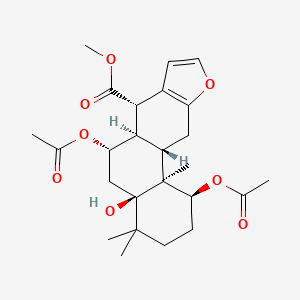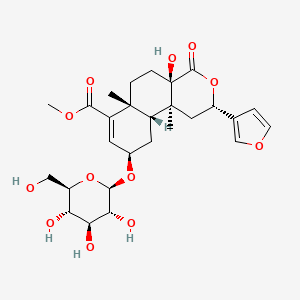
Daidzein 4'-Sulfate Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daidzein 4'-Sulfate Disodium Salt is a chemical compound with the molecular formula C₁₅H₈Na₂O₇S and a molecular weight of 378.26. This compound is known for its unique structure, which includes a chromenyl group and a sulfate group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein 4'-Sulfate Disodium Salt typically involves the reaction of 4-(7-oxido-4-oxochromen-3-yl)phenol with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Daidzein 4'-Sulfate Disodium Salt can undergo various chemical reactions, including:
Oxidation: The chromenyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Daidzein 4'-Sulfate Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Daidzein 4'-Sulfate Disodium Salt involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with various enzymes and receptors, modulating their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-2-oxochromen-7-yl)oxyacetic acid: Another chromenyl derivative with distinct chemical properties.
Uniqueness
Daidzein 4'-Sulfate Disodium Salt stands out due to its unique combination of a chromenyl group and a sulfate ester, which imparts specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C₁₅H₈Na₂O₇S |
|---|---|
Molekulargewicht |
378.26 |
Synonyme |
Sulfuric Acid Mono-[4-(7-hydroxy-4-oxo-4H-chromen-3-yl)-phenyl]ester Disodium Salt; 7-Hydroxy-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-4-one Disodium Salt; Daidzein-4’-O-sulfate Disodium Salt; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






